4-Nitrobenzoic acid finds significant use as a precursor in the synthesis of various organic chemicals. Its reactive nitro group (-NO2) can be readily manipulated through reduction, substitution, or other chemical transformations, allowing scientists to create diverse functional groups. This versatility makes it a valuable building block for pharmaceuticals, dyes, pigments, and other complex molecules. For instance, 4-nitrobenzoic acid serves as a starting material for the synthesis of p-Aminobenzoic acid (PABA), a crucial precursor for certain antibiotics and sunscreens [].
Here are some specific examples of its application in organic synthesis:
4-Nitrobenzoic acid is an organic compound with the chemical formula C₇H₅NO₄, characterized by a pale yellow solid appearance. This compound features a nitro group (-NO₂) positioned at the para position relative to the carboxylic acid group (-COOH) on a benzene ring. It is commonly used as a precursor in the synthesis of various chemical compounds, including 4-nitrobenzoyl chloride, which is further utilized in the production of anesthetics such as procaine and folic acid. Additionally, it serves as a precursor to 4-aminobenzoic acid, an important compound in biochemistry and pharmacology .
4-Nitrobenzoic acid exhibits some biological activities, primarily due to its structural components:
There are several methods for synthesizing 4-nitrobenzoic acid:
4-Nitrobenzoic acid has various applications across different fields:
Research on interaction studies involving 4-nitrobenzoic acid has shown:
Several compounds share structural similarities with 4-nitrobenzoic acid. Here are some notable examples:
Compound Name | Structure/Functional Groups | Unique Features |
---|---|---|
Benzoic Acid | C₇H₆O₂ | Lacks nitro group; used widely as a preservative. |
4-Aminobenzoic Acid | C₇H₈N₂O₂ | Derived from 4-nitrobenzoic acid; has amino group. |
Salicylic Acid | C₇H₆O₃ | Contains hydroxyl group; used for anti-inflammatory purposes. |
3-Nitrobenzoic Acid | C₇H₆N₂O₄ | Nitro group at the meta position; different reactivity profile. |
What sets 4-nitrobenzoic acid apart from these similar compounds is its specific para orientation of the nitro group relative to the carboxylic acid group, which influences its reactivity and applications in synthetic chemistry. Its role as a precursor for various pharmaceuticals also highlights its significance within organic chemistry .
The historical and still-dominant route transforms 4-nitrotoluene into 4-nitrobenzoic acid via oxidation of the benzylic methyl group. Laboratory preparations typically rely on alkaline aqueous suspensions of potassium permanganate or potassium dichromate, whereas modern industrial plants favour catalytic aerobic systems. Representative parameters are summarised below.
Reaction parameters for the oxidation of 4-nitrotoluene to 4-nitrobenzoic acid
Oxidant (catalyst) | Solvent / phase | Temperature / pressure | Time | Isolated yield | Reference |
---|---|---|---|---|---|
Potassium permanganate (no catalyst) | Aqueous sodium hydroxide, two-phase | 95 °C, atmospheric | 3 h | 80 – 85% [1] | 34 |
Potassium permanganate + hexadecyl tributyl phosphonium bromide | Two-phase, phase-transfer catalysis | 90 °C, atmospheric | 3 h | ≥92% [1] | 34 |
Potassium permanganate + polyethylene glycol-200 | Acidic medium | 90 °C, atmospheric | 3 h | ≈47% [1] | 34 |
Oxygen (no added catalyst) | Methanol, sodium hydroxide | 55 °C, 1.8 MPa O₂ | 24 h | 72% [2] | 10 |
Oxygen + metalloporphyrin (manganese(III) meso-substituted porphyrin) | Toluene, homogeneous | 55 °C, 2 MPa O₂ | 6 h | 90.4% [3] | 13 |
Key observations:
Direct nitration of benzoic acid preferentially affords the meta-isomer because the electron-withdrawing carboxyl group directs electrophilic substitution to the meta position [5]. Consequently, para-selective strategies require pre-functionalisation or steric control.
Two common approaches are:
Electro-oxidation on high-surface-area lead dioxide anodes doped with bismuth or antimony enables solvent-free or aqueous-acid oxidation of nitrotoluene derivatives. Steady-state current–potential studies show that 4-nitrotoluene oxidises at lower over-potential than o- or m-isomers, owing to its electron-withdrawing nitro group facilitating formation of the benzylic radical intermediate [8]. Yields of 75 – 80% have been reported at 1.6 V versus saturated calomel electrode in 0.5 mol L⁻¹ sulphuric acid, with minimal manganese or chromium waste streams [8].
Polystyrene provides a sterically directed scaffold for para nitration. The sequence comprises:
Continuous-flow reactors, originally developed for hazardous nitrations, have been adapted for benzylic oxidations. In a tubular reactor operating at 140 °C and 12 bar with feed concentrations below 5 wt % 4-nitrotoluene, nitric-acid oxidation achieves 93 – 94% isolated yields while maintaining low inventory to mitigate thermal runaway risks [9]. In semicontinuous mode the oxidant is charged first, and substrate is metered to maintain sub-critical concentrations, sharply reducing by-product formation [9].
In batch aerobic processes, metalloporphyrin catalysts enhance oxygen utilisation. Structure–activity studies indicate that electron-withdrawing β-pyrrolic substituents and manganese centres give the highest turnover numbers, with yields up to 90% at 55 °C and 2 MPa oxygen [3].
Heterogeneous gold-silver-copper oxide mixtures supported on silica demonstrate complete conversion of 4-nitrotoluene to 4-nitrobenzoic acid at 40 °C under 0.1 MPa oxygen, albeit with long contact times (16 h) [10]. Although unsuitable for high-throughput manufacturing, these mild conditions illustrate the potential of multi-metal oxide redox cycling.
Table 2 highlights recent catalytic systems.
Catalytic platforms for industrial oxidation of 4-nitrotoluene
Catalyst family | Oxidant | Typical operating window | Yield / selectivity | Advantage over permanganate | Reference |
---|---|---|---|---|---|
Metalloporphyrin Mn(III) complexes | Oxygen | 50 – 60 °C, 1.5 – 2.0 MPa | ≤90% yield, ≥95% selectivity [3] | Low waste, recyclable catalyst | 13 |
Gold–silver–copper mixed oxides | Oxygen | 40 °C, 0.1 MPa | 90% conversion, 85% yield [10] | Ambient-like conditions, chloride-free | 1 |
Nitric acid (semicontinuous) | Nitric acid | 140 °C, 12 bar | 93 – 94% yield [9] | Established infrastructure, scalable | 15 |
Potassium permanganate + quaternary phosphonium salt | Permanganate | 90 °C, atmospheric | >92% yield [1] | Simple equipment, phase-transfer acceleration | 34 |
Collectively, these innovations target three industrial imperatives: (a) minimising inorganic sludge, (b) enhancing energy efficiency by lowering temperature and pressure, and (c) maintaining high selectivity to avoid costly purification.
4-Nitrobenzoic acid exhibits polymorphism, with at least three distinct crystalline forms that have been identified and characterized through extensive crystallographic investigations. The most well-studied polymorphs include Form I and Form II, which crystallize in different monoclinic space groups [1] [2].
Form I (4NBH) represents the thermodynamically stable polymorph under ambient conditions and crystallizes in the monoclinic space group P21/n [1] [2]. This form exhibits superior thermal stability compared to other polymorphs, with experimental data confirming its predominance at room temperature and above [1] [3]. The crystal structure of Form I is characterized by hydrogen-bonded molecular dimers formed through carboxylic acid R22(8) synthons, which are stabilized through π–π stacking interactions and CH⋯π interactions [2] [4].
Form II (4NBH*) crystallizes in the monoclinic space group C2/c and represents a metastable polymorph [1] [2]. Despite its metastable nature, Form II demonstrates favorable characteristics for one-step crystal growth processes, making it kinetically accessible under specific crystallization conditions [1]. The structural differences between Form I and Form II primarily manifest in the mutual orientation of hydrogen-bonded dimers within the crystal lattice [4].
The crystallographic parameters for these polymorphs reveal distinct unit cell dimensions and packing arrangements. Form I demonstrates a triclinic unit cell with parameters: a = 6.4561(1) Å, b = 6.8598(1) Å, c = 20.9055(3) Å, β = 87.975(1)°, with Z = 2-4 depending on the specific measurement conditions [2] [5].
A remarkable achievement in the polymorphic studies of 4-nitrobenzoic acid was the discovery of Form III after 38 years of its initial theoretical prediction [6]. This breakthrough exemplifies the power of modern crystal structure prediction methodologies combined with experimental validation techniques.
The discovery process utilized a structural landscape approach employing computational crystal structure prediction using CrystalPredictor software, followed by experimental validation through the fluoro substitution method [6] [7]. This methodology represents a paradigm shift in polymorph discovery, where computational predictions guide experimental efforts rather than relying solely on empirical screening approaches.
The crystal structure prediction studies revealed that Form III exists within the thermodynamically accessible energy landscape of 4-nitrobenzoic acid, positioned as an energetically competitive structure despite its late experimental realization [6] [7]. The structural landscape analysis demonstrated that multiple polymorphic forms can coexist within narrow energy ranges, making their experimental isolation highly dependent on specific crystallization conditions and kinetic factors.
The fluoro substitution method proved instrumental in validating the predicted Form III structure. This approach involves systematic replacement of hydrogen atoms with fluorine in related molecular systems to probe structural similarities and validate computational predictions [6]. The success of this methodology in 4-nitrobenzoic acid has established it as a valuable tool for polymorph discovery in related aromatic carboxylic acid systems.
Polymorphic Form | Space Group | Crystal System | Stability | Discovery Method |
---|---|---|---|---|
Form I (4NBH) | P21/n | Monoclinic | Thermodynamically stable | Traditional crystallization [1] [2] |
Form II (4NBH*) | C2/c | Monoclinic | Metastable | Solution crystallization [1] [2] |
Form III | Under investigation | - | Metastable | CSP + fluoro substitution [6] |
The spectroscopic characterization of 4-nitrobenzoic acid provides detailed insights into its molecular structure and functional group behavior across different environments and polymorphic forms.
Infrared Spectroscopy Analysis
The infrared spectrum of 4-nitrobenzoic acid exhibits characteristic absorption bands that serve as definitive fingerprints for structural identification [8] [9] [10] [11]. The carbonyl stretching vibration appears prominently at 1680-1683 cm⁻¹, indicative of the carboxylic acid functionality [8] [9] [10] [11]. This frequency range reflects the electron-withdrawing effect of the para-nitro substituent, which slightly increases the carbonyl stretching frequency compared to unsubstituted benzoic acid.
The nitro group vibrational modes provide additional structural confirmation. The asymmetric NO₂ stretching occurs at approximately 1520 cm⁻¹, while the symmetric NO₂ stretching appears at 1350 cm⁻¹ [12] [9] [10]. These frequencies are characteristic of aromatic nitro compounds and confirm the presence of the electron-withdrawing nitro functionality in the para position relative to the carboxyl group.
Aromatic C-H stretching vibrations manifest in the region around 3194 cm⁻¹ [13], while O-H stretching from the carboxyl group appears at higher frequencies around 3317 cm⁻¹ when involved in hydrogen bonding interactions [13]. The specific frequencies of these bands vary depending on the crystalline form and hydrogen bonding environment.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR Analysis: The proton NMR spectrum of 4-nitrobenzoic acid in DMSO-d₆ reveals distinct resonances that confirm the molecular structure [8] [14] [15] [11]. The aromatic protons appear as multiplets in the region 8.10-8.40 ppm, showing the characteristic pattern expected for a para-disubstituted benzene ring [8] [14] [15] [11]. The carboxylic acid proton (COOH) resonates significantly downfield at 12.74 ppm due to deshielding effects from the carbonyl group and potential hydrogen bonding interactions [14] [15].
¹³C NMR Analysis: The carbon-13 spectrum provides detailed information about the carbon framework [8] [14] [16] [11]. The carbonyl carbon appears around 170 ppm, characteristic of carboxylic acid functionality [8] [14] [16] [11]. The aromatic carbons resonate in the region 120-150 ppm, with specific chemical shifts reflecting the electronic effects of both the carboxyl and nitro substituents [8] [14] [16] [11].
Comparative studies with benzoic acid demonstrate the significant electronic influence of the nitro group on both ¹H and ¹³C chemical shifts, with downfield shifts observed for carbons in proximity to the electron-withdrawing nitro functionality [8] [10] [11].
Ultraviolet-Visible Absorption Spectroscopy
4-Nitrobenzoic acid exhibits characteristic electronic transitions in the ultraviolet-visible region that provide insights into its electronic structure and optical properties [17] [13] [18] [19]. The compound displays a primary absorption maximum at 263 nm in single crystal measurements [17] [18] [20], corresponding to π-π* electronic transitions within the conjugated aromatic system.
The absorption spectrum shows strong dependency on the measurement environment and solvent interactions. In various solvents, the absorption maximum can range from 213.3 nm to 263 nm [17] [13] [18] [19], demonstrating significant solvatochromic behavior. The extinction coefficient at the absorption maximum is notably high, indicative of strong electronic transitions facilitated by the extended conjugation between the benzene ring, carboxyl group, and nitro functionality [17] [18] [19].
The optical band gap has been determined to be approximately 2.9 eV through single crystal studies [17] [21] [20], positioning 4-nitrobenzoic acid as a wide band gap semiconductor material with potential applications in optoelectronic devices.
Fluorescence Spectroscopy
The intrinsic fluorescence properties of 4-nitrobenzoic acid are generally weak due to the electron-withdrawing nature of the nitro group, which facilitates non-radiative decay pathways [22] [23]. However, fluorescence can be enhanced through complexation with α-cyclodextrin, resulting in emission at 430 nm [13].
Studies involving α-cyclodextrin complexation reveal interesting solvatochromic behavior, with a blue shift in absorption maxima from 213.3 nm to 203.3 nm upon increasing α-cyclodextrin concentration [13]. This behavior indicates the formation of inclusion complexes that alter the electronic environment of the 4-nitrobenzoic acid molecule.
The fluorescence quantum yield remains low (approximately 0.022 in derivative compounds) [22] [23], consistent with the presence of the nitro group, which typically acts as a fluorescence quencher through enhanced intersystem crossing to triplet states.
Spectroscopic Method | Key Absorption/Shift | Assignment | Solvent/Conditions |
---|---|---|---|
IR | 1680-1683 cm⁻¹ | C=O stretch | KBr disc [8] [9] [10] [11] |
IR | 1520 cm⁻¹ | NO₂ asym. stretch | KBr disc [12] [9] [10] |
IR | 1350 cm⁻¹ | NO₂ sym. stretch | KBr disc [12] [9] [10] |
¹H NMR | 8.10-8.40 ppm | Aromatic H | DMSO-d₆ [8] [14] [15] [11] |
¹H NMR | 12.74 ppm | COOH | DMSO-d₆ [14] [15] |
¹³C NMR | ~170 ppm | C=O carbon | DMSO-d₆ [8] [14] [16] [11] |
UV-Vis | 263 nm | π-π* transition | Single crystal [17] [18] [20] |
Fluorescence | 430 nm | Emission | α-CD complex [13] |
The thermal behavior of 4-nitrobenzoic acid has been extensively characterized through differential scanning calorimetry (DSC) and related thermal analysis techniques, revealing important insights into its stability and phase transitions.
Melting Point Characteristics
4-Nitrobenzoic acid exhibits a melting point range of 237-242°C [24] [25] [26] [27] [28] [29], with slight variations reported depending on the measurement conditions and sample purity. The relatively high melting point reflects the strong intermolecular hydrogen bonding network formed by the carboxylic acid dimers in the solid state.
Irritant